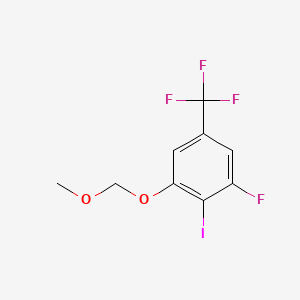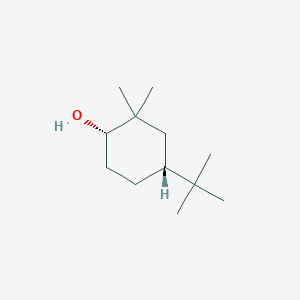![molecular formula C4H6ClF3OS B14759334 2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol CAS No. 380-49-4](/img/structure/B14759334.png)
2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of a chloro, trifluoroethyl, and sulfanyl group attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol typically involves the reaction of 2-chloro-1,1,2-trifluoroethane with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or alkanes.
Substitution: Formation of substituted ethan-1-ol derivatives.
科学研究应用
2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 2-Chloro-1,1,1,2-tetrafluoroethane
Uniqueness
2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol is unique due to the presence of both a sulfanyl and hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its trifluoroethyl group also contributes to its unique properties compared to other similar compounds.
属性
CAS 编号 |
380-49-4 |
|---|---|
分子式 |
C4H6ClF3OS |
分子量 |
194.60 g/mol |
IUPAC 名称 |
2-(2-chloro-1,1,2-trifluoroethyl)sulfanylethanol |
InChI |
InChI=1S/C4H6ClF3OS/c5-3(6)4(7,8)10-2-1-9/h3,9H,1-2H2 |
InChI 键 |
CICJMKSWJNAWLP-UHFFFAOYSA-N |
规范 SMILES |
C(CSC(C(F)Cl)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



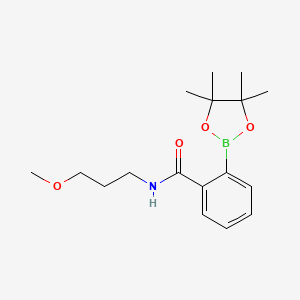
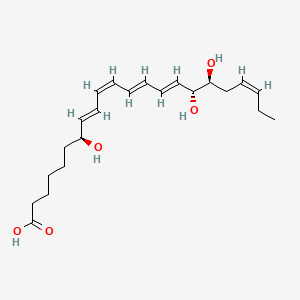
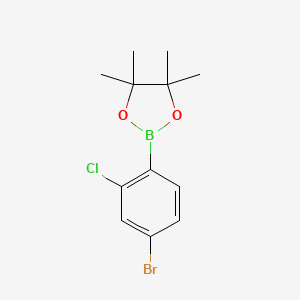
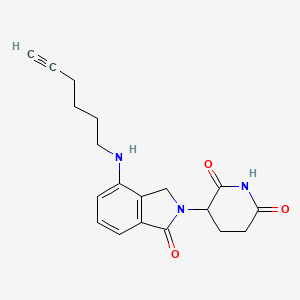
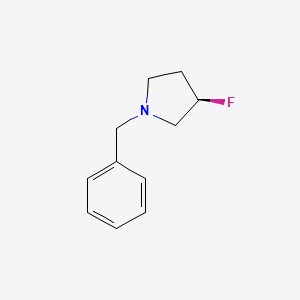
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)


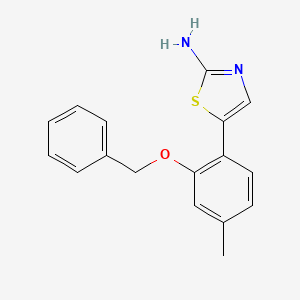
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)

